Strychnine glycerophosphate
Description
Strychnine (B123637) glycerophosphate is a chemical compound that results from the reaction of strychnine, a complex indole (B1671886) alkaloid, with glycerophosphoric acid. ontosight.ai It is identified as a phosphate (B84403) ester of strychnine. ontosight.ai This compound has been noted in various medical and research contexts. ontosight.ai The addition of the glycerophosphate group to strychnine is believed to modify its pharmacological properties, potentially affecting its toxicity, solubility, and bioavailability. ontosight.ai Like other strychnine derivatives, it acts as an antagonist of the inhibitory neurotransmitter glycine (B1666218), leading to increased neuronal excitability. ontosight.aiontosight.ai
| Property | Value |
| Molecular Formula | C24H31N2O8P |
| Molecular Weight | 506.49 g/mol |
| Parent Alkaloid | Strychnine |
| Acid Component | Glycerophosphoric Acid |
The academic interest in strychnine glycerophosphate is best understood through the historical lens of its constituent parts.
Strychnine , a natural alkaloid, has a long and storied history in science. wikipedia.orgresearchgate.net It was first isolated in 1818 by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou from the seeds of the Strychnos ignatii plant. wikipedia.orgresearchgate.net For over a century, the complex, seven-ring structure of strychnine posed a significant challenge to the scientific community. researchgate.netwikipedia.org The elucidation of its structure by Sir Robert Robinson in 1946 and its total synthesis by Robert B. Woodward in 1954 are considered landmark achievements in the field of organic chemistry. wikipedia.orgwikipedia.org Historically, strychnine has been used, albeit controversially, as a stimulant and in very small doses for supposed therapeutic benefits. wikipedia.orgnyu.educrimereads.com However, its high toxicity led to its primary use as a rodenticide. ontosight.aiwikipedia.org In contemporary research, strychnine serves as a crucial tool for studying the glycine receptor, a key component of the central nervous system. ontosight.aimhmedical.com
Glycerophosphate , on the other hand, has a more recent but equally significant history in biological research. Glycerophosphates are derivatives of glycerol (B35011) and phosphoric acid and are integral to various biological processes. ontosight.ai Sodium glycerophosphate, for instance, is widely used as a pharmaceutical excipient to enhance the stability and absorption of drugs. ontosight.ainordmann.global It functions as a buffering agent and helps maintain the pH of formulations. ontosight.ainordmann.global Research has shown that glycerophosphates can improve the bioavailability of certain medications. ontosight.ai More recently, the discovery of glycerol phosphate-containing glycans in mammals has opened new avenues of research into their biological roles. wikipedia.org Calcium glycerophosphate is used in dental products for its potential to prevent caries and as a source of calcium and phosphate in supplements. drugbank.com
The investigation of this compound is rooted in the desire to understand how the properties of a well-characterized alkaloid can be modified by forming a salt with an organophosphate. The field of alkaloid chemistry is rich with examples of how modifying these natural products can lead to new therapeutic agents or research tools. nih.govnih.gov Alkaloids, with their diverse and complex structures, often exhibit potent biological activities. nih.gov
Organophosphate chemistry , in turn, offers a wide array of possibilities for altering the physicochemical properties of a parent molecule. mdpi.comresearchgate.netdovepress.commdpi.com The phosphate group can influence solubility, stability, and absorption. ontosight.ai The use of different salt forms is a common strategy in pharmaceutical development to optimize the properties of a drug substance. mhmedical.com For instance, strychnine is commercially available in various salt forms, such as nitrate (B79036) and sulfate (B86663). mhmedical.com
The specific choice of glycerophosphate as a counter-ion for strychnine suggests a hypothesis that this particular salt may offer advantages in terms of its biological or chemical properties compared to the free base or other salts. ontosight.ai The glycerophosphate moiety could potentially influence the compound's interaction with biological membranes or its metabolic fate.
While specific academic research focused solely on this compound is limited, the potential scope for such investigation is broad. The primary significance of studying this compound lies in the fundamental understanding it could provide regarding the interplay between a complex alkaloid and a biologically relevant organophosphate.
Detailed research findings on this compound are not widely available in peer-reviewed literature. However, based on the properties of its parent compounds, research could focus on several key areas:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce high-purity this compound and characterizing its solid-state properties (e.g., crystallinity, polymorphism).
Physicochemical Properties: A thorough investigation of its solubility in various solvents, its stability under different conditions (pH, temperature), and its partition coefficient, which would provide insights into its potential behavior in biological systems.
Pharmacological Profiling: While the general mechanism of action as a glycine receptor antagonist is expected, detailed studies could reveal subtle differences in potency, selectivity, or duration of action compared to other strychnine salts. ncats.ioncats.io
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169088 | |
| Record name | Strychnine 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-57-7, 1323-31-5 | |
| Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strychnine glycerophosphate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnine 1-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strychnine 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strychnine glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |
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| Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |
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Theoretical and Computational Chemistry Approaches to Strychnine Glycerophosphate
Structural Conformation and Energetics of Strychnine-Phosphate Adducts
The formation of a strychnine-phosphate adduct, such as strychnine (B123637) glycerophosphate, introduces significant conformational possibilities that can be explored through computational methods. The inherent flexibility of the strychnine molecule, contrary to its depiction as a rigid structure, has been a subject of detailed investigation. Molecular dynamics (MD) simulations, particularly those using orientational tensorial constraints derived from NMR data, have revealed that the ring systems of strychnine can populate various conformations. mdpi.comnih.gov These studies highlight that the molecule's structure is not solely governed by energy but also by entropy, leading to a landscape of accessible conformers. mdpi.comnih.gov
Table 1: Theoretical Approaches to Structural Conformation of Strychnine-Phosphate Adducts
| Computational Method | Objective | Key Insights for Strychnine Glycerophosphate |
|---|---|---|
| Molecular Mechanics (MM) | Rapidly explore a wide range of conformations. | Identify a set of low-energy conformers based on classical force fields. |
| Density Functional Theory (DFT) | Accurately calculate the energies of different conformers. | Determine the relative stability of conformers and the impact of the glycerophosphate group on the strychnine framework. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and flexibility of the molecule over time. | Elucidate how the glycerophosphate moiety affects the flexibility of the strychnine ring system in different environments. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. ornl.gov For strychnine, DFT has been successfully used to calculate various properties, including NMR chemical shifts and coupling constants, which show excellent agreement with experimental data. compchemhighlights.orgnih.govjlu.edu.cnnih.govresearchgate.netresearchgate.net These calculations provide a deep understanding of the electron distribution within the molecule.
In the context of this compound, DFT calculations would be instrumental in understanding how the phosphate (B84403) group alters the electronic properties of strychnine. Key areas of investigation would include:
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The energies and localizations of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Chemical Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, and electronegativity would offer a quantitative measure of the molecule's stability and reactivity. polimi.it
Table 2: Calculated NMR Coupling Constants for Strychnine using DFT
| Coupling Constant | Experimental Value (Hz) | DFT Calculated Value (Hz) | Mean Absolute Deviation (Hz) |
|---|---|---|---|
| ¹J(C,C) | Varies | Varies | 1.0 |
| ³J(C,C) | Varies | Varies | 0.4 |
Data adapted from a study showing excellent correlation between experimental and DFT computed values. compchemhighlights.org
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in various environments, such as in solution or interacting with biological membranes. youtube.com For strychnine, MD simulations have been employed to study its flexibility and conformational dynamics. mdpi.comnih.gov These simulations have shown that strychnine is not a static entity but rather a flexible molecule with accessible conformational states. cam.ac.ukresearchgate.net
For this compound, MD simulations would be crucial for understanding its behavior in aqueous solution and its potential to interact with lipid bilayers. The glycerophosphate headgroup, being hydrophilic, would likely orient itself towards the aqueous phase, while the more hydrophobic strychnine core could exhibit different behaviors depending on the solvent environment. Simulations could reveal:
Solvation Effects: How water molecules arrange around this compound and the stability of these hydration shells.
Conformational Dynamics: The range of conformations sampled by the molecule in solution and the timescales of transitions between them.
Membrane Interactions: If and how this compound would partition into a lipid membrane, a critical aspect for its biological activity. Comparative MD studies of ether- and ester-linked phospholipids (B1166683) have shown how the linkage type affects membrane properties, a principle applicable to the phosphate ester in this compound. researchgate.net
In Silico Prediction of Interaction Profiles with Biological Macromolecules
A significant area of computational research on strychnine has been the prediction of its interactions with biological targets. In silico techniques like molecular docking and MD simulations have been used to study how strychnine binds to receptors, such as the human bitter taste receptor hTAS2R46. researchgate.netpnas.orgfrontiersin.orgbiorxiv.org These studies have identified key amino acid residues and types of interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.netpnas.org
The introduction of a glycerophosphate moiety would drastically alter the interaction profile of strychnine. The phosphate group could engage in strong electrostatic interactions and hydrogen bonds with receptor residues. In silico studies of this compound would likely involve:
Molecular Docking: To predict the binding mode and affinity of the compound to various potential protein targets. The larger size and increased polarity due to the glycerophosphate group would necessitate different binding pockets compared to strychnine alone.
MD Simulations of Protein-Ligand Complexes: To assess the stability of the docked poses and to understand the dynamic nature of the interaction. These simulations can reveal allosteric effects and conformational changes in the receptor upon binding. biorxiv.org
Binding Free Energy Calculations: To provide a more quantitative prediction of the binding affinity, helping to rank potential biological targets.
Table 3: Key Interactions of Strychnine with hTAS2R46 Receptor from In Silico Modeling
| Interaction Type | Key Residue(s) | Strychnine Moiety Involved |
|---|---|---|
| Hydrogen Bond | Tyrosine 241 | Carbonyl-oxygen |
| Electrostatic Interaction | Glutamate 265 | Partially positive-charged Nitrogen (N19) |
Data derived from in silico modeling and docking studies. researchgate.netpnas.org
Biochemical and Molecular Interaction Studies of Strychnine Glycerophosphate
Elucidation of Molecular Recognition Mechanisms with Glycine (B1666218) Receptors
Strychnine (B123637), the active component of strychnine glycerophosphate, is a potent competitive antagonist of the inhibitory glycine receptor (GlyR). escholarship.orgsigmaaldrich.com Its interaction with the GlyR has been a subject of extensive research, providing critical insights into the molecular mechanics of this ligand-gated ion channel. The binding of strychnine to the GlyR occurs at the same or an overlapping site as the endogenous agonist, glycine, effectively preventing glycine from activating the receptor. nih.govinchem.org This competitive antagonism blocks the inhibitory action of glycine, which is crucial for motor and sensory functions. escholarship.org
Studies utilizing protein-modifying reagents have implicated several amino acid residues as critical for strychnine binding, including tyrosine, tryptophan, histidine, and arginine. nih.gov Cryo-electron microscopy (cryo-EM) has further detailed the binding pocket, showing that strychnine's rings pack tightly against aromatic residues from both the principal and complementary subunits of the receptor. nih.gov This precise molecular recognition is what underlies its high-affinity antagonism.
Receptor Binding Kinetics and Thermodynamics
The interaction between strychnine and the glycine receptor is characterized by high-affinity binding. Kinetic studies have demonstrated that strychnine binding is saturable. nih.govnih.govresearchgate.net Early research using radiolabeled [³H]strychnine on synaptic membrane fractions from the spinal cord established specific affinity constants for both the antagonist (strychnine) and the agonist (glycine). These studies revealed a significantly higher affinity for strychnine compared to glycine, consistent with its potent antagonist activity. nih.govnih.govresearchgate.net
The binding kinetics indicate a competitive interaction, where glycine can displace strychnine, albeit at much higher concentrations. nih.govnih.gov Hill coefficients for the inhibition of strychnine binding by glycine were found to be close to one, suggesting a lack of cooperative interactions in this process. nih.gov
| Ligand | Affinity Constant (Ki/Kd) | Receptor System | Reference |
|---|---|---|---|
| Strychnine | 0.03 µM | Synaptic Membranes (Spinal Cord) | nih.govnih.gov |
| Glycine | 10 µM | Synaptic Membranes (Spinal Cord) | nih.govnih.gov |
Allosteric Modulation and Conformational Dynamics of Glycine Receptors in the Presence of this compound
The binding of this compound's active moiety, strychnine, induces significant conformational changes in the glycine receptor, locking it in a non-conducting, closed state. escholarship.orgox.ac.uk Cryo-EM structures have provided a high-resolution view of these dynamics. When strychnine binds, it arrests the receptor in an antagonist-bound conformation, which is distinct from the agonist-bound open or desensitized states. escholarship.orgescholarship.org
Compared to the glycine-bound state, strychnine binding causes an expansion of the agonist-binding pocket. escholarship.orgescholarship.org This is achieved through an outward movement of a critical structural element known as the C-loop. escholarship.orgescholarship.org This initial change triggers further rearrangements at the interface between the extracellular domain and the transmembrane domain. Ultimately, this cascade of conformational changes leads to a rotation of the transmembrane helices toward the central pore axis, physically occluding the ion conduction pathway and preventing the flow of chloride ions. escholarship.orgescholarship.org This structural mechanism provides a clear basis for strychnine's role as a potent antagonist, physically preventing the channel from opening even in the presence of glycine.
Enzyme Kinetic Studies of this compound Metabolism
The metabolic fate of strychnine is primarily determined by enzymatic processes in the liver. inchem.orgwikipedia.org The rate of metabolism is relatively rapid, with a biological half-life in humans reported to be between 10 and 16 hours. wikipedia.orgnih.gov This efficient degradation by hepatic enzymes prevents the accumulation of the compound with repeated sublethal exposures. inchem.org
Identification of Metabolic Enzymes
The primary enzymes responsible for the biotransformation of strychnine are located within the liver's microsomal system. inchem.orgwikipedia.org In vitro studies using liver supernatant fractions have shown that strychnine metabolism is dependent on NADPH and O₂. wikipedia.org The process is markedly inhibited by known cytochrome P-450 inhibitors such as SKF-525A and n-octylamine. nih.gov In contrast, inhibitors of microsomal FAD-containing monooxygenase, like methimazole, have only a slight effect on its metabolism. nih.gov This evidence strongly indicates that the cytochrome P-450 enzyme system is the principal catalyst for strychnine metabolism.
Characterization of Biotransformation Pathways
The biotransformation of strychnine proceeds through several pathways, yielding a number of metabolites. nih.gov Studies with rabbit liver preparations have successfully isolated and identified multiple products of this metabolism. The major identified metabolite is strychnine N-oxide, which accounts for approximately 15% of the metabolized compound. nih.gov
Other identified biotransformation products include 2-hydroxystrychnine and 21α, 22α-dihydroxy-22-hydrostrychnine. Two additional metabolites have been tentatively identified as strychnine 21,22-epoxide and 11,12-dehydrostrychnine. nih.gov These minor metabolites each account for less than 1% of the total metabolized strychnine, suggesting that other, yet unidentified, metabolic pathways may also be involved. nih.govresearchgate.net
| Metabolite | Identification Status | Relative Abundance | Reference |
|---|---|---|---|
| Strychnine N-oxide | Identified | ~15% | nih.gov |
| 2-hydroxystrychnine | Identified | < 1% | nih.gov |
| 21α, 22α-dihydroxy-22-hydrostrychnine | Identified | < 1% | nih.gov |
| Strychnine 21,22-epoxide | Tentatively Identified | < 1% | nih.gov |
| 11,12-dehydrostrychnine | Tentatively Identified | < 1% | nih.gov |
Investigations into Cellular Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating the primary cellular signaling pathway associated with its target, the glycine receptor. The GlyR is a ligand-gated chloride ion channel that mediates fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. sigmaaldrich.comwikipedia.org
The normal activation of GlyRs by glycine causes the channel to open, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making the neuron less likely to fire an action potential in response to excitatory stimuli. This process is known as a fast inhibitory postsynaptic potential (IPSP).
This compound, through its strychnine component, acts as a competitive antagonist at the GlyR. wikipedia.orgnih.gov By binding to the receptor, it prevents glycine from activating the channel. wikipedia.org Consequently, the influx of chloride is blocked, and the inhibitory signal is not transmitted. This blockade of postsynaptic inhibition means that lower levels of excitatory neurotransmitters are sufficient to trigger an action potential. wikipedia.org The net effect is a state of disinhibition, leading to uncontrolled neuronal firing and hyperexcitability of motor neurons, which manifests as the characteristic muscular convulsions associated with strychnine. sigmaaldrich.comnih.gov
Structure-Activity Relationship (SAR) Analysis of this compound and its Structural Variants
The structure-activity relationship (SAR) of strychnine, a complex indole (B1671886) alkaloid, has been a subject of scientific inquiry aimed at understanding the molecular features responsible for its potent physiological effects. Strychnine is a well-known antagonist of the glycine receptor, and this interaction is the primary mechanism behind its convulsant effects. The rigid pentacyclic structure of strychnine is crucial for its high affinity and specificity for the glycine receptor. Alterations to this core structure can significantly impact its biological activity.
Impact of Glycerophosphate Moiety on Alkaloid Bioactivity
Direct biochemical and molecular interaction studies specifically detailing the impact of the glycerophosphate moiety on the bioactivity of the strychnine alkaloid are not extensively available in peer-reviewed literature. However, the influence of a glycerophosphate counter-ion can be inferred from general principles of medicinal chemistry and pharmacology. The attachment of a glycerophosphate group to the strychnine molecule, forming this compound, results in a salt. This modification does not alter the core structure of the strychnine alkaloid, which is responsible for its direct interaction with the glycine receptor. Therefore, the fundamental mechanism of action as a glycine receptor antagonist is expected to remain unchanged.
The primary impact of the glycerophosphate moiety is likely on the physicochemical properties of the compound, such as solubility and bioavailability. Glycerophosphate is a hydrophilic molecule, and its presence as a counter-ion would be expected to increase the aqueous solubility of strychnine. This could, in turn, affect its absorption and distribution in biological systems. An increase in solubility might lead to a more rapid or complete absorption from the gastrointestinal tract or other administration sites, potentially influencing the onset and intensity of its physiological effects.
Furthermore, the glycerophosphate itself is a biologically relevant molecule, being an intermediate in glycerol (B35011) metabolism and a component of glycerophospholipids. Once dissociated from the strychnine molecule, the glycerophosphate ion would be metabolized through normal physiological pathways. It is unlikely to contribute directly to the neurotoxic effects of strychnine, which are a result of the alkaloid's specific binding to the glycine receptor.
Comparative Analysis with Other Strychnine Salts
| Salt Form | Chemical Formula of Counter-ion | Molar Mass of Counter-ion ( g/mol ) | Expected Impact on Solubility |
| This compound | C₃H₇O₆P²⁻ | 170.06 | High |
| Strychnine Sulfate (B86663) | SO₄²⁻ | 96.06 | Moderate |
| Strychnine Nitrate (B79036) | NO₃⁻ | 62.00 | Moderate to High |
This table presents a simplified comparison based on general chemical principles. Actual solubility can be influenced by various factors including pH and temperature.
The difference in the molar mass of the counter-ions means that for the same mass of the salt, the amount of active strychnine will vary. This is an important consideration in toxicological and pharmacological studies. For instance, strychnine sulfate and strychnine nitrate are more commonly used in toxicological studies and as pesticides.
The fundamental interaction with the glycine receptor is not expected to differ between these salt forms, as the strychnine cation is the active pharmacological agent. The affinity of strychnine for the glycine receptor is in the nanomolar range, and this is a property of the strychnine molecule itself. Therefore, the potency of strychnine at the molecular level should be consistent across its different salt forms. Any observed differences in the in vivo effects of these salts would most likely be attributable to differences in their pharmacokinetics, such as the rate and extent of absorption, which are influenced by their physicochemical properties.
Analytical and Bioanalytical Methodologies for Strychnine Glycerophosphate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of strychnine (B123637) from various matrices, including biological tissues and herbal formulations. These techniques separate components of a mixture for subsequent identification and measurement.
High-Performance Liquid Chromatography (HPLC) for Derivative Characterization
High-Performance Liquid Chromatography (HPLC) is a premier technique for quantifying strychnine and its related alkaloids, such as brucine (B1667951). Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.
Detailed research has established robust HPLC methods for strychnine analysis. A common stationary phase is an octadecylsilane (B103800) (C18) column nih.gov. The mobile phase often consists of a mixture of methanol (B129727) and water, sometimes with additives like diethylamine (B46881) to improve peak shape nih.govwho.int. Detection is typically performed using a UV detector, with wavelengths set around 254 nm or 260 nm, where strychnine exhibits strong absorbance nih.govwho.int. These methods are validated for linearity, precision, and accuracy, with limits of detection (LOD) and quantitation (LOQ) often reaching the nanogram-per-milliliter (ng/mL) level in biological samples like blood oup.comresearchgate.net. For instance, one method reported an LOD of 0.5 ng/mL in postmortem specimens oup.com.
Table 1: Representative HPLC Conditions for Strychnine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Phenomenex-ODS (C18) who.int | Shim-Pack CLC, ODS (C18) nih.gov | XTerra™ RP18 researchgate.net |
| Mobile Phase | Methanol:Water:Diethylamine (55:45:0.2 v/v) who.int | Methanol:Water (55:45 v/v) nih.gov | 0.10 M SDS-pentanol 4% (v/v)-NaH2PO4 buffered at pH 3 rsc.org |
| Flow Rate | 1.0 mL/min who.int | 1.0 mL/min nih.gov | 1.0 mL/min rsc.org |
| Detection | UV at 260 nm who.int | UV at 254 nm nih.gov | UV at 258 nm rsc.org |
| Reported LOQ | Not Specified | Not Specified | 0.69 µg/mL (Strychnine) rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of strychnine and its metabolites in biological samples, particularly in forensic toxicology nih.govnih.gov. The methodology involves extracting the analyte from the matrix, separating it via gas chromatography, and identifying it based on its mass spectrum.
Sample preparation for biological tissues often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound of interest core.ac.uknih.gov. For instance, a common procedure uses a toluene–n-heptane–isoamyl alcohol mixture for extraction from homogenized tissues made alkaline with sodium bicarbonate core.ac.uk. The GC separation is typically performed on a capillary column, such as a Restek-5MS who.int. The mass spectrometer, often operating in electron ionization (EI) mode, detects the fragmented ions. The resulting mass spectrum provides a unique fingerprint for strychnine, with characteristic ions at m/z 334 (parent ion), 319, 306, 277, and others, which are used for confirmation nih.govresearchgate.net. This technique is highly sensitive, with reported quantification limits as low as 0.1 µg/mL in biological fluids nih.gov.
Table 2: Typical GC-MS Parameters for Strychnine Analysis
| Parameter | Example Condition |
| Extraction Method | Liquid-liquid extraction with Toluene–n-heptane–isoamyl alcohol core.ac.uk |
| GC Column | Restek-5MS (30m x 0.25mm x 0.25µm) who.int |
| Carrier Gas | Helium at 1 mL/min who.int |
| Ionization Mode | Electron Impact (EI) at 70 eV who.int |
| Detection Mode | Full Scan (40-600 m/z) or Selected Ion Monitoring (SIM) who.intcore.ac.uk |
| Key Mass Fragments (m/z) | 334, 319, 306, 277, 261, 246, 233, 220 nih.govresearchgate.net |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of complex molecules like strychnine.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the complexity of the strychnine molecule, its 1D NMR spectra (¹H and ¹³C) show many overlapping signals southampton.ac.uksouthampton.ac.uk. Therefore, 2D NMR experiments are essential for unambiguous assignment southampton.ac.ukmagritek.com. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range carbons, respectively magritek.comrsc.org. These experiments, even on low-field NMR spectrometers, can fully elucidate the rigid, complex molecular skeleton of strychnine rsc.orgx-mol.com. The chemical shifts are also sensitive to the presence and type of counter-ion, allowing NMR to distinguish between different strychnine salts rsc.org.
Mass Spectrometry (MS), as mentioned in the GC-MS section, is crucial for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by isolating a parent ion (e.g., m/z 334 for strychnine), fragmenting it, and analyzing the resulting daughter ions nih.govresearchgate.net. This fragmentation pathway provides a high degree of structural confirmation researchgate.net.
Radioligand Binding Assays in Receptor Interaction Studies
Radioligand binding assays are the gold standard for studying the interaction of strychnine with its biological targets, most notably the inhibitory glycine (B1666218) receptor (GlyR) in the central nervous system researchgate.net. These assays use a radiolabeled form of strychnine, typically tritium-labeled ([³H]strychnine), to measure binding to receptor preparations from tissues like the spinal cord nih.gov.
In competitive binding assays, a fixed concentration of [³H]strychnine is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled compound (the competitor). The ability of the unlabeled compound to displace the radioligand from the receptor is measured, yielding an IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). This can be used to calculate the binding affinity (Ki) of the competitor for the receptor. Such studies have been fundamental in characterizing the pharmacology of the GlyR, confirming that glycine displaces strychnine binding, and identifying the distinct amino acid residues involved in agonist versus antagonist binding researchgate.netnih.gov. Saturation binding assays, where increasing concentrations of [³H]strychnine are used, allow for the determination of the receptor density (Bmax) and the dissociation constant (Kd) of strychnine itself nih.gov.
Advanced Microscopy Techniques for Subcellular Localization Studies
While specific studies on the subcellular localization of strychnine glycerophosphate using advanced microscopy are not documented, these cutting-edge techniques offer powerful potential for such investigations. Super-resolution microscopy techniques, which bypass the diffraction limit of light, would be particularly valuable wur.nl.
Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions in the tens of nanometers wur.nlnih.gov. These techniques rely on the stochastic activation and precise localization of single fluorescent molecules researchgate.netteledynevisionsolutions.com. In the context of strychnine research, one could visualize the nanoscale organization of its target, the glycine receptor, in neuronal membranes. By using fluorescently labeled antibodies against GlyR subunits in combination with STORM or PALM, researchers could map the distribution of these receptors at synapses with unprecedented detail. Furthermore, if a fluorescent derivative of strychnine were synthesized, its direct localization within cellular compartments and its proximity to target receptors could be visualized, providing powerful insights into its mechanism of action at a subcellular level. These methods have been instrumental in revealing the complex organization of other neuronal structures and hold the same promise for elucidating the spatial dynamics of strychnine-receptor interactions researchgate.netnih.gov.
Mechanistic Research Applications of Strychnine Glycerophosphate in Biological Systems
Utilization of Strychnine (B123637) as a Neurochemical Probe in In Vitro and Ex Vivo Models
Strychnine, an alkaloid, is a potent and highly specific competitive antagonist of glycine (B1666218) receptors (GlyRs). wikipedia.orgnih.govdrugbank.com This property makes it an invaluable tool for neuroscientists to dissect the function of glycinergic signaling in neural circuits. By blocking the inhibitory action of glycine, researchers can study the resulting changes in neuronal activity, excitability, and network dynamics. wikipedia.orgnih.gov
Modulating Glycinergic Neurotransmission in Neural Circuits
Glycine is a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it binds to ligand-gated chloride channels, causing hyperpolarization and reducing the likelihood of action potential firing. wikipedia.org Strychnine binds to these same receptors, preventing glycine from exerting its inhibitory effect. wikipedia.orgnih.gov This disinhibition leads to an excitatory state, as motor neurons are more easily activated. wikipedia.org
In in vitro slice preparations of the spinal cord or hippocampus, the application of strychnine is a standard method to pharmacologically isolate and study other neurotransmitter systems. For instance, researchers have used strychnine to demonstrate that glycine can induce the release of norepinephrine (B1679862) from rat hippocampal slices through a strychnine-sensitive mechanism, suggesting a role for glycinergic modulation of other neurotransmitter systems. nih.gov These studies help elucidate the complex interplay between different signaling pathways within neural networks.
| Model System | Compound | Mechanism of Action | Research Finding | Reference |
| Rat Hippocampal Slices | Strychnine | Antagonist of glycine receptors | Blocked the glycine-induced, Ca2+-dependent release of [3H]norepinephrine, differentiating this from the glycine site on NMDA receptors. | nih.gov |
| Goldfish Mauthner Neurons | Strychnine | Post-synaptic blocker of inhibitory neurotransmitter | Blocked synaptically evoked inhibition at concentrations lower than those needed to block inhibition from externally applied glycine, suggesting a high sensitivity of the physiological transmitter action. | nih.gov |
| Mouse Spinal Cord (in vivo) | Strychnine | Blocks strychnine-sensitive glycine receptors (Gly1) | Used to isolate the effects of glycine on strychnine-insensitive sites (Gly2), revealing that glycine potentiates NMDA receptor-mediated convulsions. | nih.govnih.gov |
Investigating Neuronal Excitability and Synaptic Plasticity
By removing a major source of inhibition, strychnine allows researchers to probe the intrinsic excitability of neurons and the mechanisms of synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.
Role of Glycerophosphate in Investigating Bone and Tissue Regeneration Processes
In the field of tissue engineering, particularly for bone regeneration, beta-glycerophosphate (β-GP) is a widely used compound. nih.govresearchgate.net It is a key component in stimuli-responsive biomaterials, most notably chitosan-based hydrogels, where it plays a dual role in controlling gelation and promoting mineralization. nih.gov
Influence on Mineralization and Cellular Adhesion in Biomaterial Systems
Successful bone regeneration requires a scaffold that not only provides structural support but also promotes osteogenesis—the formation of new bone. mdpi.com This process involves the recruitment of bone-forming cells (osteoblasts), their adhesion to the scaffold, and the subsequent deposition of a mineralized extracellular matrix, primarily composed of calcium phosphate (B84403). mdpi.comnih.gov
Beta-glycerophosphate serves as an organic source of phosphate ions. mdpi.com In mineralization studies, hydrogels or other biomaterial scaffolds are incubated in solutions containing calcium ions and β-GP. mdpi.com The enzyme alkaline phosphatase (ALP), often secreted by osteoblasts or added to the system, hydrolyzes β-GP to release phosphate ions. These ions then react with calcium ions to form calcium phosphate precipitates, effectively mineralizing the scaffold. mdpi.com This process mimics natural bone formation and enhances the osteoconductivity of the biomaterial.
The resulting mineralized surface has been shown to improve cellular adhesion, a critical prerequisite for cell survival, proliferation, and differentiation. nih.gov Control over cell adhesion to biomaterial surfaces is considered of the utmost importance for successful clinical applications in tissue engineering. nih.gov
| Biomaterial System | Compound | Function | Research Finding | Reference |
| Gellan Gum Hydrogels | Calcium Glycerophosphate | Source of Ca2+ and PO43- ions | Incubation in a calcium glycerophosphate solution led to the mineralization of the hydrogel, creating a suitable scaffold for bone tissue engineering. | mdpi.com |
| Collagen Films | β-Glycerophosphate | Source of phosphate ions | Alkaline phosphatase (ALP) hydrolyzed β-GP, releasing phosphate that reacted with calcium chloride to mineralize the collagen films, which showed good biocompatibility with cementoblasts. | mdpi.com |
| Chitosan-based Hydrogels | Beta-glycerophosphate (β-GP) | Crosslinking and mineralizing agent | Promotes the formation of injectable, thermosensitive hydrogels and provides phosphate ions for mineralization, creating an environment conducive to cell growth for bone regeneration. | nih.govresearchgate.net |
Application in Studies of Chitosan-Based Hydrogels
Chitosan (B1678972), a natural polysaccharide, can be formulated with β-GP to create an injectable, thermosensitive hydrogel. nih.gov At room temperature, the solution is a liquid, but it transitions into a gel at body temperature (37°C). researchgate.netnih.gov This property is highly advantageous for minimally invasive procedures where the hydrogel can be injected into a bone defect to act as a scaffold. nih.gov
The mechanism of gelation involves multiple interactions. The addition of β-GP, a weak base, raises the pH of the acidic chitosan solution. This reduces the electrostatic repulsion between the positively charged chitosan chains and enhances hydrogen bonding and hydrophobic interactions, leading to the formation of a three-dimensional gel network. mdpi.com
Researchers use the chitosan/β-GP system to study various aspects of tissue regeneration. By modifying the concentration of chitosan and β-GP, properties such as gelation temperature, mechanical strength, and degradation rate can be controlled. mdpi.commdpi.com These hydrogels serve as excellent vehicles for delivering bioactive molecules, such as growth factors and drugs, or for encapsulating cells to support and guide the formation of new bone tissue. researchgate.netnih.gov The ionic interaction between chitosan and β-GP has been shown to improve the mechanical properties and mucoadhesive characteristics of the resulting hydrogels. mdpi.comresearchgate.net
Ethical Considerations and Responsible Conduct of Research with Strychnine Glycerophosphate
Navigating Research with Potent Bioactive Compounds
Research involving potent bioactive compounds is governed by a set of ethical principles designed to ensure safety, integrity, and accountability. Strychnine (B123637), a neurotoxin, acts as a competitive antagonist of glycine (B1666218) and acetylcholine (B1216132) receptors, leading to severe muscle convulsions and, in cases of overdose, death by asphyxia. wikipedia.orgnih.gov Its glycerophosphate salt, while less documented, is presumed to carry similar intrinsic hazards due to the strychnine moiety.
The ethical conduct of research with such compounds is predicated on a thorough risk assessment. This involves not only understanding the acute toxicity but also any potential long-term health effects. Researchers have a fundamental responsibility to minimize exposure to themselves and their colleagues. This is achieved through a combination of engineering controls, administrative procedures, and the use of appropriate personal protective equipment (PPE). lsuhsc.edu For a compound as potent as strychnine, this often means working within designated areas, using fume hoods or ventilated enclosures, and employing meticulous handling techniques to prevent inhalation, ingestion, or skin contact. harvard.edu
A cornerstone of responsible research is the principle of informed consent, not in the context of human subjects for a compound like strychnine, but in ensuring that all laboratory personnel are fully aware of the risks and trained in emergency procedures. lsuhsc.edu This includes clear communication about the toxic properties of the substance and the specific protocols in place to mitigate risks. Regular training and drills for handling spills or accidental exposures are critical components of a safe research environment.
The following table outlines key considerations for navigating research with potent bioactive compounds like strychnine glycerophosphate:
| Consideration | Description |
| Hazard Identification | Thoroughly research and document the known toxicological properties of strychnine and its salts. |
| Risk Assessment | Evaluate the potential routes of exposure (inhalation, dermal, ingestion) and the likelihood of such exposures occurring during planned experiments. |
| Control Measures | Implement a hierarchy of controls: elimination or substitution (if possible), engineering controls (fume hoods, glove boxes), administrative controls (SOPs, training), and PPE (gloves, lab coats, eye protection). lsuhsc.edu |
| Emergency Preparedness | Establish and clearly communicate procedures for spills, accidental exposures, and medical emergencies. Ensure availability of appropriate first aid and medical treatment information. harvard.edu |
| Training and Competency | Verify that all personnel handling the compound are adequately trained and demonstrate competency in safe handling procedures. |
Historical and Societal Context of Strychnine Research
The history of strychnine is deeply intertwined with its potent physiological effects, leading to a dual legacy as both a poison and a historical therapeutic agent. First isolated in 1818, strychnine quickly gained notoriety for its toxicity and was widely used as a rodenticide. wikipedia.orgbritannica.com Its use in sensationalized poisoning cases has cemented its public perception as a deadly substance. wikipedia.org This historical context creates a unique societal backdrop for any research involving strychnine or its derivatives. The scientific community must be cognizant of the potential for public concern and the importance of transparent and responsible communication about the nature and purpose of their research.
Historically, strychnine was used in very small doses as a stimulant and to strengthen muscle contractions. wikipedia.orgnih.gov However, its therapeutic use was largely abandoned due to its narrow therapeutic index and high risk of poisoning. nih.gov The glycerophosphate component of the compound has its own history in medicine, with glycerophosphates being used as a source of phosphate (B84403) in various tonics and supplements, believed to have a restorative effect on the nervous system. wikipedia.orgpatsnap.com The combination of strychnine with glycerophosphate likely aimed to leverage the perceived, though now discredited, therapeutic benefits of both components.
Understanding this history is crucial for modern researchers. It underscores the extreme caution required and highlights the ethical imperative to have a clear and scientifically valid justification for using such a hazardous compound. The societal context also demands a high level of security to prevent the diversion or misuse of the substance.
Best Practices in Laboratory Management and Waste Disposal
The responsible management of this compound in a laboratory setting extends from procurement to final disposal. Best practices are designed to prevent accidental exposure and environmental contamination.
Laboratory Management:
Procurement and Inventory: Only the minimum necessary quantity of the compound should be ordered and maintained in inventory. A detailed log should be kept, tracking its use and disposal.
Storage: this compound should be stored in a secure, well-ventilated, and clearly labeled area, away from incompatible materials such as strong oxidizing agents. lsuhsc.edu The storage container must be tightly sealed and placed in secondary containment to prevent spills. lsuhsc.edu
Handling: All manipulations of the solid form should be conducted in a fume hood or other ventilated enclosure to prevent the generation of airborne dust. harvard.edu When working with solutions, appropriate gloves and eye protection are mandatory to prevent skin and eye contact. lsuhsc.edu
Waste Disposal: Chemical waste containing strychnine is classified as hazardous and must be disposed of according to strict institutional and regulatory guidelines. lsuhsc.eduhealth.qld.gov.au
Segregation: Strychnine-containing waste must be segregated from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
Containment: Waste should be collected in clearly labeled, leak-proof containers. The label should explicitly state "Hazardous Waste" and identify this compound as a component. lsuhsc.edu
Decontamination: Any equipment or surfaces that come into contact with the compound must be thoroughly decontaminated. This typically involves washing with a soap and water solution, with the cleaning materials also being treated as hazardous waste. lsuhsc.edu
Disposal: Disposal should be handled by a licensed hazardous waste management company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. health.qld.gov.au
The following table summarizes the key best practices for the laboratory management and waste disposal of this compound:
| Practice Area | Key Best Practices |
| Procurement | Order minimum necessary quantities. |
| Inventory Control | Maintain a detailed log of use and disposal. |
| Storage | Secure, ventilated, clearly labeled, secondary containment. lsuhsc.edu |
| Handling | Use of fume hoods for solids, appropriate PPE for all forms. harvard.edu |
| Waste Segregation | Separate from all other waste streams. |
| Waste Containment | Labeled, leak-proof containers. lsuhsc.edu |
| Decontamination | Thoroughly clean all contaminated surfaces and equipment; treat cleaning materials as hazardous waste. lsuhsc.edu |
| Final Disposal | Through a licensed hazardous waste facility. health.qld.gov.au |
By strictly adhering to these ethical considerations and best practices, the scientific community can conduct valuable research while upholding its primary responsibility to protect human health and the environment.
Conclusion and Future Research Perspectives on Strychnine Glycerophosphate
Synthesis of Current Academic Understanding
Strychnine (B123637) glycerophosphate is a salt formed from the alkaloid strychnine and glycerophosphoric acid. The current academic understanding of this specific compound is exceptionally limited, with a near-complete absence of modern research into its synthesis, properties, and potential applications. The existing knowledge is primarily inferred from the well-documented characteristics of its constituent components: strychnine and glycerophosphoric acid.
Historically, strychnine, a complex indole (B1671886) alkaloid, was used in very small doses as a central nervous system stimulant, a respiratory and cardiac stimulant, and even as a performance-enhancing substance. wikipedia.orgmq.edu.aumhmedical.combris.ac.uk It was available commercially in various salt forms, such as nitrate (B79036) or sulfate (B86663), to improve its solubility and administration. mhmedical.com Alkaloids, being basic in nature, readily form salts with acids. bris.ac.uk
Glycerophosphates, on the other hand, have been utilized in medicine primarily as a source of phosphate (B84403). wikipedia.org Sodium glycerophosphate, for instance, is used in intravenous nutrition to correct phosphate deficiencies. wikipedia.orgoctagonchem.com
The combination of strychnine with glycerophosphoric acid to form strychnine glycerophosphate likely emerged from the historical medical practice of using strychnine as a tonic or stimulant. The glycerophosphate moiety might have been perceived to offer nutritional benefits or to modulate the physiological effects of strychnine, although there is no direct evidence to support this hypothesis in contemporary scientific literature.
Table 1: Properties of Strychnine
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₂ |
| Molar Mass | 334.4 g/mol vedantu.com |
| Appearance | Colorless to white crystalline solid noaa.gov |
| Melting Point | 268-290 °C noaa.gov |
| Mechanism of Action | Antagonist of glycine (B1666218) and acetylcholine (B1216132) receptors wikipedia.org |
Table 2: Properties of Glycerophosphoric Acid
| Property | Value |
| Molecular Formula | C₃H₉O₆P |
| Molar Mass | 172.07 g/mol |
| Appearance | Colorless to yellowish, syrupy liquid |
| Use | Source of phosphate, component of glycerophospholipids |
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant aspect of the current state of knowledge on this compound is the vastness of the knowledge gaps. There is a dearth of scientific investigation into virtually every aspect of this compound.
Key Knowledge Gaps:
Synthesis and Characterization: There are no published, validated methods for the synthesis of this compound in modern chemical literature. Detailed characterization of its physicochemical properties, such as its precise melting point, solubility in various solvents, and stability, is also lacking.
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound have not been studied. It is unknown how the glycerophosphate moiety affects the pharmacokinetic properties of strychnine. Furthermore, there are no pharmacodynamic studies to determine if this salt form alters the potency or efficacy of strychnine at its target receptors.
Toxicological Profile: While the toxicity of strychnine is well-established, the specific acute and chronic toxicity of this compound is unknown. It is unclear if the glycerophosphate component mitigates or exacerbates the known toxic effects of strychnine.
Historical Medical Use: While it can be inferred that this compound may have been used in a similar manner to other strychnine salts, there is a lack of specific historical documentation detailing its preparation, administration, and perceived therapeutic effects.
Unexplored Research Avenues:
Modern Synthetic Chemistry: Development of a reliable and scalable synthesis for this compound would be the first step in enabling further research.
In Vitro Studies: Investigating the binding affinity and functional activity of this compound at glycine and other relevant receptors would provide insight into its pharmacological profile.
Cellular and Animal Models: Preclinical studies are needed to determine the pharmacokinetic and toxicological profiles of the compound.
Comparative Studies: A direct comparison of the pharmacological and toxicological properties of this compound with other strychnine salts (e.g., sulfate, nitrate) would be valuable.
Prognosis for Transformative Discoveries in this compound Research
Given the extreme toxicity of strychnine and the general move away from such non-selective stimulants in modern medicine, the prognosis for transformative discoveries leading to therapeutic applications of this compound is low. The high potential for severe adverse effects would likely preclude its development as a new therapeutic agent.
However, research into this compound could yield valuable insights in other areas:
Historical Toxicology and Pharmacology: A thorough investigation into this compound could provide a more complete picture of historical medical practices and the evolution of pharmacology and toxicology.
Drug Delivery and Formulation: Studying how the glycerophosphate salt form influences the properties of a highly active and toxic alkaloid like strychnine could offer insights into drug formulation and delivery, particularly for compounds with challenging physicochemical properties.
Neuroscience Research: As strychnine is a well-characterized antagonist of glycine receptors, this compound could potentially serve as a research tool in neuroscience, although it is not clear what advantages it would offer over more commonly used strychnine salts.
Q & A
Basic Research Questions
Q. What biochemical pathways are modulated by strychnine glycerophosphate in mammalian systems, and how can these be experimentally validated?
- Methodological Answer : To assess pathway modulation, employ enzyme-specific assays such as glycerophosphate dehydrogenase activity tests in target tissues (e.g., liver trabeculae). Histochemical techniques, as described in calf liver studies, can localize enzymatic changes using reaction products (e.g., Fig. 9-10 in ). Pair this with metabolomic profiling to identify downstream metabolites affected by strychnine’s glycine receptor antagonism.
Q. What synthesis and purification protocols are recommended for laboratory-scale preparation of this compound?
- Methodological Answer : Synthesis should follow strict safety protocols (e.g., PPE, waste segregation per ). Use ion-exchange chromatography to separate this compound from unreacted precursors, referencing purity standards from analogous compounds like ferric glycerophosphate (e.g., arsenic ≤4 ppm, lead ≤50 ppm; ). Validate purity via NMR and mass spectrometry, accounting for hygroscopic properties noted in calcium glycerophosphate studies ( ).
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV-Vis detection, calibrated against certified reference materials. For tissue samples, homogenize in cold phosphate buffer to preserve compound stability, and include spike-and-recovery experiments to validate extraction efficiency. Cross-validate with enzymatic assays (e.g., dehydrogenase activity in liver sections; ) to confirm functional presence.
Advanced Research Questions
Q. How should experimental designs isolate the pharmacological effects of this compound from its metabolites?
- Methodological Answer : Implement a dual-arm study with:
- Arm 1 : Administration of this compound alongside a metabolic inhibitor (e.g., cytochrome P450 inhibitor) to suppress metabolite formation.
- Arm 2 : Administration of synthesized metabolites (e.g., strychnine and glycerophosphate derivatives) to compare effects.
Use control groups matched for solvent/vehicle effects, as demonstrated in liver enzyme studies (). Analyze outcomes via ANOVA with post-hoc tests to distinguish primary compound effects from metabolite-driven responses.
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct a systematic review ( ) to identify methodological disparities (e.g., concentration ranges, model systems). For in vitro-to-in vivo extrapolation (IVIVE), use physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability differences. Replicate key experiments under harmonized conditions (e.g., pH, temperature) and apply meta-analysis to quantify heterogeneity sources ( ).
Q. What critical factors must be considered in histological analyses of this compound’s organ-specific enzyme modulation?
- Methodological Answer : Optimize fixation protocols to prevent enzymatic degradation (e.g., rapid freezing in liquid nitrogen for liver sections). Use negative controls (omitting substrate) to validate reaction specificity, as shown in glycerophosphate dehydrogenase studies (). Quantify staining intensity via image analysis software, and correlate with biochemical assay data to confirm mechanistic links.
Historical and Analytical Context
Q. How can historical formulations of this compound mixtures inform modern pharmacological research?
- Methodological Answer : Analyze archived formulations (e.g., compound solutions with quinine, iron, or calcium; ) using modern spectral techniques (FTIR, LC-MS) to identify synergistic components. Replicate historical preparations under controlled conditions to assess stability and bioactivity shifts caused by impurities (e.g., chloride or citrate contamination; ).
Data Presentation and Validation
Q. What are best practices for presenting conflicting data on this compound’s toxicological thresholds?
- Methodological Answer : Use appendices for raw data (e.g., dose-response curves) and highlight processed data (e.g., LD50 calculations) in the main text ( ). Apply error analysis (e.g., Monte Carlo simulations) to uncertainty in toxicity measurements. Discuss confounding variables (e.g., animal strain differences) in the discussion section, aligning with IB guidelines for transparent reporting ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
